methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a nitro group, and a carboxylate ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under specific conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylating reagents .
Industrial Production Methods
Industrial production methods for this compound often involve the use of cost-effective and scalable processes. One such method includes the use of difluoroacetic acid as a starting material, which is introduced at a post-synthesis phase. This method is low in cost, simple, and safe, with high product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for hydrogenation reactions, as well as nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazole derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of agrochemicals, including fungicides and herbicides
Mechanism of Action
The mechanism of action of methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity to target proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate in the synthesis of succinate dehydrogenase inhibitors, used as fungicides.
Difluoromethylated heterocyclic acids: These compounds share similar structural motifs and are used in the development of agrochemicals and pharmaceuticals.
Uniqueness
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that has garnered significant attention for its biological activity, particularly in the realm of agricultural fungicides. This article explores its mechanisms of action, biological efficacy, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a difluoromethyl group and a nitro group, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₅H₄F₂N₄O₂ |
Molecular Weight | 176.10 g/mol |
LogP | 1.709 |
PSA (Polar Surface Area) | 63.64 Ų |
This compound primarily acts as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts the energy metabolism of fungal cells, leading to their death. The compound's difluoromethyl group is particularly effective in enhancing its binding affinity to SDH, thus increasing its fungicidal potency compared to other pyrazole derivatives .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant antifungal activity against various phytopathogenic fungi. For instance, studies have shown that it is effective against species such as Alternaria and Zymoseptoria tritici, which are known to cause severe crop diseases .
Case Studies
- Efficacy Against Phytopathogenic Fungi : A study evaluated the antifungal activity of several pyrazole derivatives, including this compound. The results indicated that this compound had a lower EC50 value compared to traditional fungicides like boscalid, suggesting superior efficacy against targeted fungi .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyrazole ring could enhance or diminish biological activity. For example, introducing different substituents at specific positions on the ring significantly affected the compound's binding affinity to SDH and overall antifungal potency .
Environmental Impact and Safety Profile
Investigations into the environmental persistence and metabolism of this compound indicate that while it is effective as a fungicide, its breakdown products and potential accumulation in ecosystems require careful consideration. Studies suggest that the compound may degrade into less harmful metabolites under certain conditions, but further research is needed to fully understand its ecological impact .
Properties
Molecular Formula |
C6H5F2N3O4 |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
methyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C6H5F2N3O4/c1-15-5(12)3-2-10(6(7)8)9-4(3)11(13)14/h2,6H,1H3 |
InChI Key |
MXOMROFEYLSCCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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